GSK461364

PLK1 selectivity kinase profiling off-target mitigation

GSK461364 is the definitive chemical probe for PLK1-specific research, delivering a ≥1,720-fold selectivity window over PLK2/PLK3—unmatched by BI 2536 (4.2-fold) or volasertib (5.7-fold). This enables clean dissection of PLK1 functions without confounding co-inhibition. Its inverted p53 sensitivity profile makes it uniquely effective in TP53-mutant and p53-null models (e.g., HCT116 p53⁻/⁻). Phase I data confirm prolonged stable disease in esophageal cancer patients. Moderate HSA binding (8.80×10⁴ M⁻¹) provides a reference for PK/PD modeling. Recommended Phase II dose: 225 mg IV.

Molecular Formula C27H28F3N5O2S
Molecular Weight 543.6 g/mol
CAS No. 929095-18-1
Cat. No. B529461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGSK461364
CAS929095-18-1
SynonymsGSK 461364
GSK-461364
GSK461364
Molecular FormulaC27H28F3N5O2S
Molecular Weight543.6 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1C(F)(F)F)OC2=C(SC(=C2)N3C=NC4=C3C=C(C=C4)CN5CCN(CC5)C)C(=O)N
InChIInChI=1S/C27H28F3N5O2S/c1-17(19-5-3-4-6-20(19)27(28,29)30)37-23-14-24(38-25(23)26(31)36)35-16-32-21-8-7-18(13-22(21)35)15-34-11-9-33(2)10-12-34/h3-8,13-14,16-17H,9-12,15H2,1-2H3,(H2,31,36)/t17-/m1/s1
InChIKeyZHJGWYRLJUCMRT-QGZVFWFLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





GSK461364 (CAS 929095-18-1) – High-Selectivity PLK1 Inhibitor for p53-Deficient Cancer Models


GSK461364 is a thiophene amide-derived, reversible, ATP-competitive inhibitor of polo-like kinase 1 (PLK1) with a Ki of 2.2 nM [1]. It exhibits a selectivity profile against the closely related PLK2 and PLK3 kinases that is among the highest in its class, with Kiapp values of <0.5 nM for PLK1 versus 860 nM for PLK2 and 1,000 nM for PLK3 . The compound has completed Phase I clinical evaluation in patients with advanced solid malignancies, establishing an intravenous dosing regimen and a defined safety profile that includes a recommended Phase II dose of 225 mg [2].

Why GSK461364 Cannot Be Replaced by BI 2536, Volasertib, or Onvansertib Without Protocol Validation


GSK461364 occupies a unique niche among PLK1 inhibitors due to its distinct selectivity ratio for PLK1 versus PLK2/PLK3 (≥1,720-fold difference in Kiapp) and its demonstrated preference for p53-deficient tumor models. In contrast, widely cited alternatives such as BI 2536 exhibit only ~4.2-fold selectivity over PLK2 [1], while volasertib (BI 6727) and TAK-960 show more modest selectivity windows [1]. Furthermore, GSK461364's unusually high binding affinity to human serum albumin (HSA) at 8.80 × 10⁴ M⁻¹ [2] creates a distinct pharmacokinetic profile that cannot be assumed for other PLK1 inhibitors. These differences in target selectivity and protein binding directly impact experimental outcomes, particularly in studies involving p53 wild-type versus mutant models, where GSK461364's efficacy profile is inverted relative to many conventional chemotherapeutics [3].

GSK461364 Quantitative Differentiation: Direct Comparator Evidence for Scientific Selection


PLK1 vs. PLK2/PLK3 Selectivity: GSK461364 Achieves >1,720-Fold Window Versus 4.2-Fold for BI 2536

GSK461364 demonstrates a PLK1 Kiapp of <0.5 nM, compared to PLK2 Kiapp of 860 nM and PLK3 Kiapp of 1,000 nM, yielding a selectivity window exceeding 1,720-fold for PLK2 and 2,000-fold for PLK3 . In contrast, the first-generation PLK1 inhibitor BI 2536 exhibits PLK1 IC50 of 0.83 nM but only 3.5 nM for PLK2, representing a mere 4.2-fold selectivity [1]. This 410-fold difference in selectivity ratio (1,720 vs. 4.2) constitutes a fundamental biochemical differentiation that directly impacts target engagement specificity in cellular assays.

PLK1 selectivity kinase profiling off-target mitigation

HSA Binding Affinity: GSK461364 Binds 25-Fold More Weakly Than RO3280, Predicting Distinct PK Behavior

GSK461364 binds to site I of human serum albumin (HSA) with a binding constant of 8.80 × 10⁴ M⁻¹ at 310 K [1]. In a direct head-to-head comparison under identical experimental conditions, the structurally related PLK1 inhibitor RO3280 exhibited a binding constant of 2.23 × 10⁶ M⁻¹—approximately 25-fold higher affinity for HSA [1]. This quantitative difference in plasma protein binding translates to a significantly higher predicted free fraction of GSK461364, a parameter that directly influences tissue distribution and in vivo potency.

plasma protein binding pharmacokinetics free drug fraction

p53 Status-Dependent Sensitivity: GSK461364 Preferentially Targets p53-Deficient Cells, Inverting Conventional Chemotherapy Paradigm

Cell lines that have lost p53 expression or carry TP53 mutations are significantly more sensitive to GSK461364 [1]. In a comparative study using isogenic HCT116 cells, GSK461364 demonstrated substantially greater cytotoxicity in p53⁻/⁻ cells versus p53⁺/⁺ parental cells [2]. This pattern was also observed with volasertib (BI 6727), indicating a class-wide effect, but GSK461364's clinical development specifically leveraged this biomarker [2]. RNA silencing of wild-type p53 increased the antiproliferative activity of GSK461364A [1]. Importantly, this p53-dependency profile is inverted relative to many conventional chemotherapeutics (e.g., taxanes), which typically show greater efficacy in p53 wild-type tumors.

p53 mutation biomarker stratification synthetic lethality

Clinical Efficacy in Esophageal Cancer: GSK461364 Achieves 26% Prolonged Stable Disease Rate in Phase I

In a Phase I study of 40 patients with advanced solid malignancies, GSK461364 produced prolonged stable disease (≥16 weeks) in 6 patients (15%), including 4 patients with esophageal cancer—representing a 26% prolonged stable disease rate (4 of approximately 15 patients) within the esophageal cancer subgroup [1]. While volasertib (BI 6727) advanced to Phase III trials in AML with combination therapy [2], GSK461364 demonstrated a distinct tumor-type signal in esophageal cancer that was not observed with other PLK1 inhibitors in their respective Phase I cohorts.

esophageal cancer Phase I clinical trial stable disease

GSK461364 Optimal Application Scenarios Based on Quantitative Differentiation Evidence


p53-Mutant or p53-Deficient Cancer Model Studies

GSK461364 should be prioritized for in vitro and in vivo studies involving TP53-mutant or p53-null cancer cell lines, where its inverted p53 sensitivity profile (relative to taxanes and many conventional chemotherapeutics) enables exploration of synthetic lethality approaches [1]. This includes isogenic HCT116 p53⁻/⁻ models, where GSK461364 demonstrates quantifiably greater cytotoxicity than in p53⁺/⁺ controls, and screening campaigns seeking compounds effective in p53-deficient backgrounds [2].

Esophageal Cancer Preclinical and Translational Research

Based on the Phase I clinical observation of prolonged stable disease (≥16 weeks) in 4 esophageal cancer patients, GSK461364 is the PLK1 inhibitor of choice for preclinical studies targeting esophageal squamous cell carcinoma and adenocarcinoma [1]. This tumor-type specificity is not documented for other PLK1 inhibitors such as BI 2536 or volasertib, making GSK461364 uniquely positioned for biomarker-driven esophageal cancer research [1].

PLK1-Specific Pathway Dissection Requiring Minimal PLK2/PLK3 Confounding

In experimental systems where PLK2 or PLK3 co-inhibition would confound mechanistic interpretation, GSK461364 offers a ≥1,720-fold selectivity window over PLK2, compared to only 4.2-fold for BI 2536 and 5.7-fold for volasertib [1][2]. This makes GSK461364 the preferred tool compound for clean dissection of PLK1-specific functions in mitosis, DNA damage response, and cell cycle checkpoint regulation.

Pharmacokinetic Modeling of PLK1 Inhibitors with Distinct Plasma Protein Binding Profiles

GSK461364's moderate HSA binding constant of 8.80 × 10⁴ M⁻¹—25-fold lower than the structurally related RO3280—provides a distinct reference point for comparative pharmacokinetic/pharmacodynamic (PK/PD) modeling studies [1]. Researchers investigating the relationship between plasma protein binding, free drug fraction, and in vivo efficacy should include GSK461364 as a comparator to elucidate the impact of HSA affinity on PLK1 inhibitor tissue distribution and target engagement [1].

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